3-[(3-Methoxybenzyl)oxy]azetidine
Overview
Description
3-[(3-Methoxybenzyl)oxy]azetidine: is a chemical compound with the molecular formula C11H15NO2. It features a four-membered azetidine ring, which is known for its significant ring strain and unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method to synthesize azetidines, including 3-[(3-Methoxybenzyl)oxy]azetidine, is through intramolecular cyclization.
β-Lactam Synthon Approach: Another approach involves using β-lactam as a synthon to introduce the azetidine ring.
Nucleophilic Ring Opening of Aziridines: Azetidines can also be synthesized by nucleophilic ring opening of aziridines, which are three-membered nitrogen-containing rings.
Metal-Catalyzed Synthesis: Metal catalysts, such as palladium or nickel, can facilitate the formation of azetidines under specific reaction conditions.
Industrial Production Methods: Industrial production methods for azetidines often involve scalable versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, cost, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: 3-[(3-Methoxybenzyl)oxy]azetidine is used as a building block in organic synthesis due to its unique reactivity and ring strain . It can be employed in the synthesis of complex molecules and polymers.
Biology and Medicine: In medicinal chemistry, azetidines are explored for their potential as drug candidates. Their unique structure allows for interactions with biological targets that are not accessible to other compounds .
Industry: Azetidines, including this compound, are used in the production of polymers and materials with specific properties, such as antibacterial coatings and CO2 adsorption materials .
Mechanism of Action
The mechanism of action of 3-[(3-Methoxybenzyl)oxy]azetidine involves its interaction with molecular targets through its azetidine ring and methoxybenzyl group. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The methoxybenzyl group can enhance the compound’s ability to interact with specific biological targets.
Comparison with Similar Compounds
3-[(4-Methoxybenzyl)oxy]azetidine: Similar in structure but with a different position of the methoxy group.
Azetidine: The parent compound without the methoxybenzyl group.
Aziridine: A three-membered nitrogen-containing ring with similar reactivity but different ring strain.
Uniqueness: 3-[(3-Methoxybenzyl)oxy]azetidine is unique due to the presence of both the azetidine ring and the methoxybenzyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-2-3-9(5-10)8-14-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCZMEAGZZPMRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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